
N,N-Dibenzyl-4-(ethylsulfanyl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-Dibenzyl-4-(ethylsulfanyl)aniline: is an organic compound that belongs to the class of anilines It consists of an aniline core with two benzyl groups and an ethylsulfanyl group attached to the nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions:
Method 1: One method to synthesize N,N-Dibenzyl-4-(ethylsulfanyl)aniline involves the reaction of aniline with benzyl bromide in the presence of a base such as sodium hydroxide.
Method 2: Another approach involves the use of dibutyl tin dichloride and dibutyl stannane with N-benzilideneaniline along with hexamethylphosphoric triamide dissolved in THF.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions:
Oxidation: N,N-Dibenzyl-4-(ethylsulfanyl)aniline can undergo oxidation reactions, where the ethylsulfanyl group is oxidized to form sulfoxides or sulfones.
Reduction: The compound can also undergo reduction reactions, where the nitro group (if present) is reduced to an amine group.
Substitution: Substitution reactions can occur at the benzyl or aniline rings, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
Chemistry: N,N-Dibenzyl-4-(ethylsulfanyl)aniline is used as an intermediate in the synthesis of dyes and pigments. It is also employed in the preparation of various organic compounds through substitution and coupling reactions .
Biology: In biological research, this compound is studied for its potential as a building block in the synthesis of biologically active molecules. It may also be used in the development of new pharmaceuticals.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It may also be utilized in the development of new polymers and coatings.
作用机制
The mechanism of action of N,N-Dibenzyl-4-(ethylsulfanyl)aniline involves its interaction with specific molecular targets and pathways. The ethylsulfanyl group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
N,N-Dibenzylaniline: This compound is similar in structure but lacks the ethylsulfanyl group.
N,N-Dibenzyl-4-(methylsulfanyl)aniline: This compound has a methylsulfanyl group instead of an ethylsulfanyl group. It exhibits similar chemical properties but may have different reactivity and applications.
Uniqueness: N,N-Dibenzyl-4-(ethylsulfanyl)aniline is unique due to the presence of the ethylsulfanyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in chemistry, biology, medicine, and industry.
属性
CAS 编号 |
62849-47-2 |
|---|---|
分子式 |
C22H23NS |
分子量 |
333.5 g/mol |
IUPAC 名称 |
N,N-dibenzyl-4-ethylsulfanylaniline |
InChI |
InChI=1S/C22H23NS/c1-2-24-22-15-13-21(14-16-22)23(17-19-9-5-3-6-10-19)18-20-11-7-4-8-12-20/h3-16H,2,17-18H2,1H3 |
InChI 键 |
DCKSOZRIUVVRRQ-UHFFFAOYSA-N |
规范 SMILES |
CCSC1=CC=C(C=C1)N(CC2=CC=CC=C2)CC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


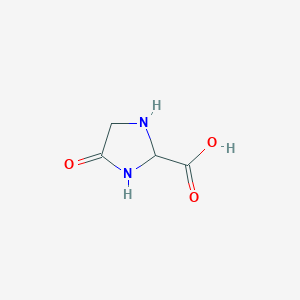
![4-Methyl-4-phenyl-1-[(quinolin-8-yl)amino]pent-1-en-3-one](/img/structure/B14513906.png)
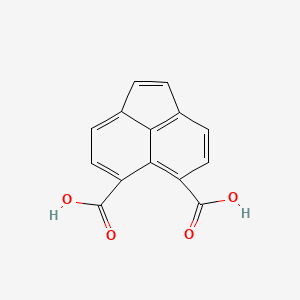
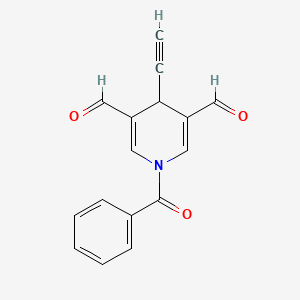


![[2-({[1-(1H-Indol-3-yl)propan-2-yl]amino}methyl)phenyl]methanol](/img/structure/B14513935.png)
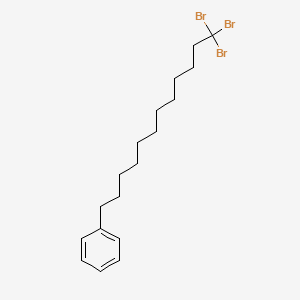
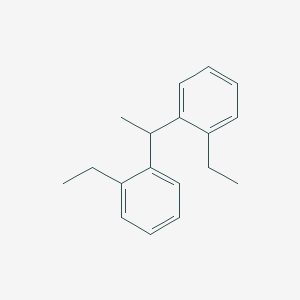


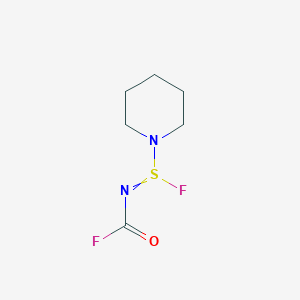

![1-[(Methylsulfanyl)methyl]-3,4-dihydro-1H-2-benzothiopyran-1-carbonitrile](/img/structure/B14513978.png)
